molecular formula C13H9NO5 B1298001 3-(4-Nitrophenoxy)benzoic acid CAS No. 27237-21-4

3-(4-Nitrophenoxy)benzoic acid

Cat. No. B1298001
CAS RN: 27237-21-4
M. Wt: 259.21 g/mol
InChI Key: RMCHRSGYGNEWJY-UHFFFAOYSA-N
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Patent
US07897623B2

Procedure details

A mixture of 4-(3-carboxyphenoxy)-1-nitrobenzene (3.72 g, 14.4 mmol), EDCI.HCl (3.63 g, 18.6 mmol), Ni-methylmorpholine (1.6 mL, 14.5 mmol) and methylamine (2.0 M in THF 8 mL, 16 mmol) in CH2Cl2 (45 mL) was stirred at room temp. for 3 d, then concentrated under reduced pressure. The residue was dissolved in EtOAc (50 mL) and the resulting mixture was extracted with a 1M HCl solution (50 mL). The aqueous layer was back-extracted with EtOAc (2×50 mL). The combined organic phases were washed with a saturated NaCl solution (50 mL), dried (Na2SO4), and concentrated under reduced pressure to give 4-(3-(N-methylcarbamoyl)phenoxy)-1-nitrobenzene as an oil (1.89 g).
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Ni methylmorpholine
Quantity
1.6 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:17]=[CH:18][CH:19]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)(O)=[O:2].C[CH2:21][N:22]=C=NCCCN(C)C.Cl.CN>C(Cl)Cl.[Ni].CN1CCOCC1>[CH3:21][NH:22][C:1]([C:4]1[CH:5]=[C:6]([CH:17]=[CH:18][CH:19]=1)[O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)=[O:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
3.72 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC1
Name
Quantity
3.63 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
8 mL
Type
reactant
Smiles
CN
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Ni methylmorpholine
Quantity
1.6 mL
Type
catalyst
Smiles
[Ni].CN1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred at room temp. for 3 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with a 1M HCl solution (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with a saturated NaCl solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CNC(=O)C=1C=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.